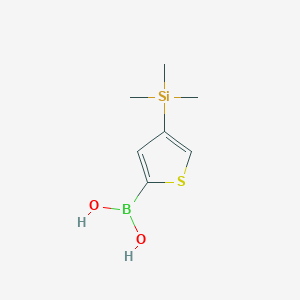

4-(Trimethylsilyl)thiophen-2-ylboronic acid

Descripción general

Descripción

4-(Trimethylsilyl)thiophen-2-ylboronic acid is a chemical compound with the molecular formula C7H13BO2SSi . It has a molecular weight of 200.14 g/mol . The compound is stored at freezer temperatures .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 . The compound’s canonical SMILES representation is B(C1=CC(=CS1)Si(C)C)(O)O . Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.14 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound’s exact mass and monoisotopic mass are both 200.0498575 g/mol . Its topological polar surface area is 68.7 Ų, and it has 12 heavy atoms .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Mechanistic Studies

The synthesis of 4,5,6,7-tetraphenylbenzo[b]thiophene was explored through the reaction involving 2-(trimethylsilyl)thiophen-3-yl triflate, leading to the study of ketocarbene and hetaryne intermediates. This research provides insights into the complex mechanisms, including ketocarbene formation and thermal rearrangements, underlying the generation of heterocyclic compounds (Pozo et al., 2021).

Material Science and Pharmaceutical Applications

Thiophene derivatives, including those related to 4-(Trimethylsilyl)thiophen-2-ylboronic acid, have been noted for their wide spectrum of biological activities and applications in material science. Their use ranges from pharmaceuticals, exhibiting antibacterial and antifungal properties, to components in devices like thin-film transistors and solar cells, highlighting their diverse functional potential (Nagaraju et al., 2018).

Medicinal Chemistry and Drug Enhancement

In the realm of medicinal chemistry, derivatives of thiophene-2-ylboronic acid, akin to this compound, have been utilized to optimize the cell permeation of antibiotics, combating resistance. This involves a meticulous process of modulating the chemical properties to enhance membrane crossing and potentiate the antibiotic effect against resistant bacteria (Venturelli et al., 2007).

Electronic Property Tuning in Polythiophenes

The study and manipulation of thiophenic compounds are pivotal in adjusting the electronic properties of conjugated polythiophenes. These materials, including those derived from this compound, are crucial in electronics, serving in the construction of devices due to their ability to facilitate electron flow and conduct current effectively (Gohier et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 4-(Trimethylsilyl)thiophen-2-ylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The this compound plays a crucial role in the transmetalation step, where it transfers its boronic acid group to the palladium catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment can potentially affect the efficacy and stability of the compound.

Propiedades

IUPAC Name |

(4-trimethylsilylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2SSi/c1-12(2,3)6-4-7(8(9)10)11-5-6/h4-5,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXMZPGASQPIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693737 | |

| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222840-90-6 | |

| Record name | [4-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B1463774.png)

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)

![3-Ethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1463785.png)

![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)